molecular formula C26H56BrP B3322721 Tributyl(tetradecyl)phosphonium bromide CAS No. 15193-40-5

Tributyl(tetradecyl)phosphonium bromide

Cat. No.: B3322721
CAS No.: 15193-40-5
M. Wt: 479.6 g/mol
InChI Key: IFRALPBDSPBTOE-UHFFFAOYSA-M
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Description

Tributyl(tetradecyl)phosphonium bromide is a phosphonium-based ionic liquid. Phosphonium ionic liquids are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make them suitable for a wide range of applications in different fields, including catalysis, extraction, and electrochemistry .

Preparation Methods

Tributyl(tetradecyl)phosphonium bromide can be synthesized by reacting tributylphosphine with tetradecyl bromide. The reaction typically occurs at elevated temperatures, around 65°C, and requires a reaction time of about three days. The resulting solid product is then recrystallized in hexane and vacuum-dried to obtain the final compound with a yield of approximately 68% .

Chemical Reactions Analysis

Tributyl(tetradecyl)phosphonium bromide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tributyl(tetradecyl)phosphonium bromide involves its role as a catalyst and extractant. In oxidative desulfurization, it facilitates the removal of sulfur compounds by acting as a reaction-induced self-separation catalyst. The interaction energy between the compound and sulfur compounds is crucial for its effectiveness . In extraction processes, it selectively binds to specific ions, enabling their separation from complex mixtures .

Comparison with Similar Compounds

Tributyl(tetradecyl)phosphonium bromide is unique compared to other phosphonium-based ionic liquids due to its specific alkyl chain length and bromide counterion. Similar compounds include:

These compounds share similar properties but differ in their specific applications and effectiveness based on their chemical structure.

Properties

IUPAC Name

tributyl(tetradecyl)phosphanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRALPBDSPBTOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56BrP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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